molecular formula C13H16N2 B1605981 N1,N1,N8-Trimethylnaphthalene-1,8-diamine CAS No. 20734-57-0

N1,N1,N8-Trimethylnaphthalene-1,8-diamine

Cat. No. B1605981
CAS RN: 20734-57-0
M. Wt: 200.28 g/mol
InChI Key: RBSSKSPWLOAFJU-UHFFFAOYSA-N
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Description

“N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is a chemical compound used in various research and development applications . It is also known as “1,8-Bis(dimethylamino)naphthalene” and is used in the synthesis of C-substituted t-BuNH-8,9-R,R?-nido-7,8,9-C3B8H9 (R,R? = H,H; MeH; Me,Me; Ph,H and Ph,Ph) tricarbollide compounds .


Synthesis Analysis

This compound is used in the synthesis of C-substituted t-BuNH-8,9-R,R?-nido-7,8,9-C3B8H9 (R,R? = H,H; MeH; Me,Me; Ph,H and Ph,Ph) tricarbollide compounds . It was also used in the preparation of saturated fluoroalkyl (hydrido) complexes of Iridium .


Molecular Structure Analysis

The molecular formula of “N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is C13H16N2 . Unfortunately, the specific details about its molecular structure are not available in the search results.


Chemical Reactions Analysis

“N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is used in various chemical reactions, particularly in the synthesis of C-substituted t-BuNH-8,9-R,R?-nido-7,8,9-C3B8H9 (R,R? = H,H; MeH; Me,Me; Ph,H and Ph,Ph) tricarbollide compounds . It was also used in the preparation of saturated fluoroalkyl (hydrido) complexes of Iridium .


Physical And Chemical Properties Analysis

The molecular formula of “N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is C13H16N2 . The molecular weight is 200.28 . Unfortunately, the specific physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Electrophosphorescent Devices

N1,N1,N8-Trimethylnaphthalene-1,8-diamine derivatives have been utilized in the development of yellow electrophosphorescent devices. These materials, including N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl) naphthalene-1,4-diamine (SiP) and N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(3-(triphenylsilyl) phenyl)naphthalene-1,4-diamine (SiM), exhibit high thermal and morphological stability, making them suitable for use in organic light-emitting diodes (OLEDs) with efficient performance and low efficiency roll-off (Zhang et al., 2015).

2. Synthesis and Structural Studies

The compound has been used in the synthesis of various derivatives for structural studies. For instance, N-nitroso derivatives have been synthesized using N1,N1,N8-Trimethylnaphthalene-1,8-diamine and related compounds, with a focus on understanding their molecular structure (Koroleva et al., 2005).

3. Photophysical Properties and Theoretical Investigations

This compound has been investigated for its photophysical properties and theoretical aspects. A study involved the synthesis and characterization of a novel pyrene-naphthalene based Schiff base ligand and its copper complexes, demonstrating its potential in various applications including optical materials and sensors (Prasad et al., 2019).

4. Preparation of Metal Complexes

N1,N1,N8-Trimethylnaphthalene-1,8-diamine and its derivatives have been used to prepare various metal complexes. These complexes find applications in catalysis and materials science, such as in the preparation of Group 4 metal complexes for ethylene polymerization (Lee et al., 1998).

Safety And Hazards

The safety data sheet for “N1,N1,N8-Trimethylnaphthalene-1,8-diamine” indicates that it should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes . It is advised to avoid dust formation and breathing mist, gas, or vapors . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

1-N,1-N,8-N-trimethylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-14-11-8-4-6-10-7-5-9-12(13(10)11)15(2)3/h4-9,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSSKSPWLOAFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C(=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942949
Record name N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,N8-Trimethylnaphthalene-1,8-diamine

CAS RN

20734-57-0
Record name N1,N1,N8-Trimethyl-1,8-naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N'-Trimethyl-1,8-naphthalenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Yakubenko, EY Tupikina… - Chemistry–A European …, 2023 - Wiley Online Library
The first case of successful suppression of the coordination of a lithium atom with a dialkylamino group by the effective conjugation of the latter with the aromatic core has been …

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